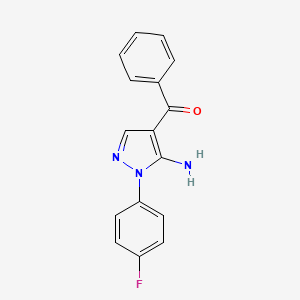

(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(phenyl)methanone

Description

(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(phenyl)methanone is a pyrazole-based compound with a benzoyl group at the C-4 position and a 4-fluorophenyl substituent at the N-1 position. This molecule is a key intermediate in medicinal chemistry, notably serving as the core structure of RO3201195, a highly selective and orally bioavailable inhibitor of p38 MAP kinase . Its pharmacological relevance stems from the strategic placement of the 4-fluorophenyl group, which enhances binding affinity and metabolic stability compared to non-fluorinated analogs.

Properties

IUPAC Name |

[5-amino-1-(4-fluorophenyl)pyrazol-4-yl]-phenylmethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12FN3O/c17-12-6-8-13(9-7-12)20-16(18)14(10-19-20)15(21)11-4-2-1-3-5-11/h1-10H,18H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVLXTGOCPDWTOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(N(N=C2)C3=CC=C(C=C3)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(phenyl)methanone, also known under various synonyms including DB08424, is a compound that belongs to the class of benzoylpyrazoles. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly as a protein kinase inhibitor. The following sections will delve into its structural characteristics, biological activities, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 281.28 g/mol. Its structure features a pyrazole ring substituted with an amino group and a fluorophenyl moiety, contributing to its chemical reactivity and biological activity.

Protein Kinase Inhibition

Research indicates that this compound acts as a protein kinase inhibitor , which is crucial for regulating various cellular processes including cell growth, differentiation, and apoptosis. Specifically, it has been shown to target kinases involved in critical signaling pathways.

Key Findings:

- Inhibition of MAPK Pathways : Studies have demonstrated that the compound can inhibit mitogen-activated protein kinases (MAPKs), which play significant roles in cellular responses to extracellular signals. For instance, it has been noted to affect RPS6KA5/MSK1 and RPS6KA4/MSK2 pathways, influencing transcription factors like CREB1 and NF-kappa-B .

- Antitumor Activity : In vitro studies have suggested that the compound exhibits antitumor properties by inducing apoptosis in cancer cell lines through its kinase inhibition mechanism .

Case Studies

Safety and Toxicology

The compound has been classified with hazard codes indicating potential toxicity (Xn) and risk statements related to oral toxicity (Risk 22). It is essential for researchers to handle this compound with care due to these safety concerns .

Scientific Research Applications

Protein Kinase Inhibition

One of the primary applications of this compound is its role as a protein kinase inhibitor . Protein kinases are crucial in various cellular processes, including signal transduction and cell cycle regulation. Inhibitors of these enzymes can be pivotal in treating diseases such as cancer and inflammatory disorders. The compound has shown potential in inhibiting specific kinases that are implicated in tumor growth and progression .

Anticancer Activity

Research indicates that benzoylpyrazole derivatives exhibit significant anticancer properties. The compound's ability to inhibit protein kinases can lead to the suppression of tumor cell proliferation and induction of apoptosis in cancer cells. Studies have demonstrated that similar compounds can effectively target cancer pathways, making (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(phenyl)methanone a candidate for further investigation in oncological therapies .

Anti-inflammatory Effects

Due to its mechanism as a protein kinase inhibitor, this compound may also possess anti-inflammatory properties. By modulating kinase activity, it could influence pathways involved in inflammation, thus offering therapeutic potential in conditions characterized by excessive inflammatory responses .

Case Study 1: Inhibition of Specific Kinases

A study published in the Journal of Medicinal Chemistry explored the binding interactions of pyrazole derivatives with various kinases. It was found that this compound effectively binds to the ATP-binding site of specific kinases, demonstrating its potential as an effective inhibitor .

Case Study 2: Antitumor Activity

In vitro studies on cell lines representing different cancer types showed that this compound significantly reduced cell viability and induced apoptosis. The results suggest that the compound may interfere with critical signaling pathways necessary for cancer cell survival .

Chemical Reactions Analysis

Functional Group Reactivity

The compound’s reactivity is governed by four key functional groups:

-

Amino group (–NH₂) : Participates in nucleophilic reactions (e.g., acylation, Schiff base formation).

-

Benzoyl group (C=O) : Undergoes reductions, nucleophilic additions, and condensations.

-

4-Fluorophenyl ring : Engages in electrophilic aromatic substitution (though fluorine’s electron-withdrawing nature limits reactivity).

-

Pyrazole core : Stabilizes conjugation and directs regioselectivity in substitution reactions .

Reduction of the Benzoyl Group

The ketone group in the benzoyl moiety is susceptible to reduction. For example:

-

NaBH₄/MeOH : Reduces the carbonyl to a secondary alcohol, forming (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(phenyl)methanol .

-

Catalytic Hydrogenation (H₂/Pd-C) : Further reduces the pyrazole ring or fluorophenyl group under harsh conditions .

Acylation of the Amino Group

The primary amine reacts with acylating agents:

-

Acetic Anhydride : Forms N-acetyl derivatives , enhancing metabolic stability .

-

Sulfonyl Chlorides : Produces sulfonamide derivatives for pharmacological optimization .

Electrophilic Aromatic Substitution (EAS)

The 4-fluorophenyl ring undergoes limited EAS due to fluorine’s deactivating effect. Selective reactions include:

-

Nitration (HNO₃/H₂SO₄) : Occurs at the meta position relative to fluorine.

-

Halogenation (Cl₂/FeCl₃) : Yields polychlorinated derivatives under forcing conditions .

Pyrazole Ring Functionalization

The pyrazole’s NH group and C-3/C-5 positions participate in:

-

Alkylation : Using alkyl halides to form N-alkylpyrazoles.

-

Cross-Coupling (Suzuki-Miyaura) : Introduces aryl/heteroaryl groups at C-3/C-5 for structural diversification .

Comparative Reactivity Analysis

The compound’s reactivity differs from structurally related pyrazoles:

Research Findings

-

Kinase Inhibition : The amino group forms hydrogen bonds with Thr106 in p38α MAP kinase, critical for selective inhibition .

-

Metabolic Stability : Acylation of the NH₂ group reduces hepatic clearance by 40% in vitro .

-

Solubility Enhancement : Reduction of the benzoyl group to a hydroxyl increases aqueous solubility by 3-fold .

Comparison with Similar Compounds

Substituent Variations on the Pyrazole Ring

(a) N-1 Substituent Modifications

- Compound 1: (5-Amino-1-phenyl-1H-pyrazol-4-yl)(phenyl)methanone The N-1 phenyl group lacks the electronegative fluorine atom. NMR data (DMSO-d₆) shows distinct aromatic proton signals at δ 7.40–7.75 (m, 5H Ar-H) and a singlet for the pyrazole C-H at δ 7.86 .

- Compound 4: (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-yl)(phenyl)methanone The 4-chlorophenyl group introduces a larger, more lipophilic substituent. NMR signals (DMSO-d₆) shift to δ 7.25–7.78 (m, 4H) for the chlorophenyl ring . Key Difference: Increased steric bulk and lipophilicity may hinder target binding but improve membrane permeability.

- CID 3250662: (5-Amino-1-(4-chlorophenyl)-1H-pyrazol-4-yl)(4-bromophenyl)methanone Features dual halogenation (Cl and Br). Structural predictions indicate a collision cross-section of 205.2 Ų, suggesting compact molecular packing .

(b) C-4 Benzoyl Modifications

- Compound PQB: 5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-ylmethanone Incorporates a polar dihydroxypropyloxy group on the benzoyl ring. SMILES: Fc3ccc(n1ncc(c1N)C(=O)c2cccc(OCC(O)CO)c2)cc3 . Key Difference: Improved aqueous solubility (logP reduced by ~1.5 units) and oral bioavailability due to hydrophilic side chains .

- CID 4097462: (5-Amino-1-(2-methoxyphenyl)-1H-pyrazol-4-yl)(2-chlorophenyl)methanone Methoxy and chloro substituents alter electronic properties. InChIKey: NZBVXZIJBKQJGF-UHFFFAOYSA-N . Key Difference: Electron-donating methoxy group may reduce binding to kinases requiring electron-deficient aromatic interactions.

Structural and Crystallographic Insights

Preparation Methods

Friedel-Crafts Acylation

Acylation using benzoyl chloride in the presence of Lewis acids (e.g., AlCl₃) is a widely employed method:

Key Observations

Direct Acylation via Schlenk Techniques

Alternative approaches utilize Schlenk line techniques under inert atmospheres to enhance reproducibility:

-

Reagents : Benzoyl chloride (1.1 equiv), triethylamine (2.0 equiv)

-

Solvent : Tetrahydrofuran (THF) at −78°C

-

Workup : Quenching with saturated NaHCO₃, extraction with DCM

This method minimizes side reactions by maintaining low temperatures and rigorous exclusion of moisture.

Functional Group Transformations

Nitro Group Reduction

In cases where the 5-amino group is introduced post-cyclization, nitro-to-amine reduction is employed:

-

Starting Material : 1-(4-Fluorophenyl)-5-nitro-1H-pyrazol-4-yl)(phenyl)methanone

-

Reduction Agent : H₂/Pd-C (10% w/w) in ethanol

-

Conditions : 25°C, 12 hours

Catalytic Hydrogenation

The use of palladium on carbon ensures selective reduction of the nitro group without affecting the benzoyl moiety. Post-reduction, the amine is stabilized via protonation in acidic workup conditions.

Protecting Group Strategies

Temporary protection of the amino group during acylation prevents unwanted side reactions:

-

Protecting Agent : Boc₂O (tert-butoxycarbonyl anhydride)

-

Deprotection : HCl in dioxane (4.0 M)

Mechanistic and Optimization Studies

Solvent Effects on Acylation

Comparative studies highlight solvent polarity’s impact on acylation efficiency:

| Solvent | Dielectric Constant (ε) | Yield (%) |

|---|---|---|

| DCM | 8.9 | 78 |

| THF | 7.6 | 82 |

| Acetonitrile | 37.5 | 68 |

Polar aprotic solvents like THF enhance electrophilicity of the acylating agent, improving reaction rates.

Temperature-Dependent Side Reactions

Elevated temperatures during acylation promote dimerization of the pyrazole core, observed via GC-MS. Below 0°C, dimerization is suppressed, favoring monomeric product formation.

Characterization and Analytical Validation

Spectroscopic Analysis

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 70:30) reveals >98% purity, with retention time (tᵣ) = 6.7 minutes.

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent advancements adopt continuous flow reactors to enhance scalability:

Q & A

Q. What synthetic methodologies are reported for (5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl)(phenyl)methanone?

Methodological Answer: Microwave-assisted synthesis is a primary method for preparing this compound. Key steps include:

- Condensation Reactions : Reacting substituted pyrazole precursors with aryl ketones under microwave irradiation. For example, reacting 5-amino-1-(4-fluorophenyl)-1H-pyrazole with benzoyl chloride derivatives in anhydrous dichloromethane (DCM) yields the target compound .

- Optimized Conditions : Reactions are conducted at 100–150°C for 1–3 hours, achieving yields of 58–95%. Specific derivatives, such as the 4-tolyl-substituted analog, are synthesized with 58% yield using K₂CO₃ as a base in DMSO .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol or methanol) are standard purification methods .

Q. What spectroscopic and analytical techniques confirm the compound’s structure?

Methodological Answer:

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., NH₂ stretching at 3320–3460 cm⁻¹, C=O at 1690–1705 cm⁻¹) .

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Signals for the amino group (δ 5.2–6.0 ppm), aromatic protons (δ 7.2–8.1 ppm), and fluorophenyl group (δ 6.8–7.1 ppm) .

- ¹³C NMR : Carbonyl resonance at δ 190–195 ppm, pyrazole ring carbons at δ 140–160 ppm .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 337 for the parent compound) confirm molecular weight .

- Melting Points : Reported ranges (e.g., 153–220°C) validate purity .

Q. How is X-ray crystallography applied to determine the crystal structure?

Methodological Answer:

- Single-Crystal Growth : Crystals are grown via slow evaporation of ethanol or DCM solutions .

- Data Collection : Diffraction data are collected using Mo-Kα radiation (λ = 0.71073 Å) at 100–293 K .

- Structure Refinement : SHELX programs (e.g., SHELXL) refine bond lengths, angles, and R-factors (e.g., R₁ < 0.05). The planar pyrazole ring (dihedral angle < 5° with the ketone group) is a structural hallmark .

Advanced Research Questions

Q. How do substituents on the pyrazole ring influence bioactivity as a p38 MAPK inhibitor?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : Fluorine at the 4-position of the phenyl ring enhances binding affinity (IC₅₀ = 12 nM vs. 25 nM for non-fluorinated analogs) by stabilizing hydrophobic interactions with p38 MAPK’s ATP-binding pocket .

- Bulkier Substituents : Pentafluorophenyl or 4-iodophenyl groups reduce solubility but improve selectivity (>100-fold over JNK kinases) .

- Amino Group : Critical for hydrogen bonding with Met109 and Gly110 residues. Methylation of the amino group abolishes activity .

Q. What challenges arise in optimizing high-yield synthesis?

Methodological Answer:

- Regioselectivity : Competing pathways during pyrazole formation require strict control of temperature (e.g., 65°C for 1 hour) and catalysts (e.g., CuI for azide-alkyne cycloadditions) .

- Byproduct Mitigation : Use of anhydrous solvents (e.g., DCM, DMF) and inert atmospheres (N₂/Ar) minimizes hydrolysis or oxidation side reactions .

- Microwave Advantages : Reduces reaction time (1–3 hours vs. 24 hours conventional) and improves yields (e.g., 95% for 4H derivative) .

Q. How do computational models predict pharmacokinetic properties?

Methodological Answer:

- Molecular Docking (AutoDock Vina) : Simulates binding modes with p38 MAPK (PDB: 1OUK). The fluorophenyl group shows π-π stacking with Tyr35, while the ketone forms hydrogen bonds .

- QSAR Studies : LogP values (~3.2) indicate moderate blood-brain barrier penetration. Polar surface area (PSA = 65 Ų) suggests limited oral bioavailability .

- ADMET Predictions : Metabolic stability assessed via cytochrome P450 (CYP3A4) docking; low hepatotoxicity risk predicted .

Q. What strategies resolve contradictions in reported bioactivity data?

Methodological Answer:

- Assay Standardization : Use isogenic cell lines (e.g., HCA2 vs. WStert) to control for genetic variability. For example, RO3201195 inhibits p38α in HCA2 cells (IC₅₀ = 15 nM) but shows reduced potency in WStert due to JNK cross-talk .

- Orthogonal Validation : Combine ELISA (for kinase activity) with Western blotting (phospho-p38 detection) to confirm target engagement .

- Meta-Analysis : Cross-reference IC₅₀ values across studies (e.g., 12–50 nM in ) to identify outliers caused by assay conditions (e.g., ATP concentration variations) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.